(4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride

Description

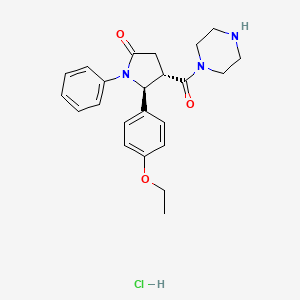

This compound is a chiral pyrrolidin-2-one derivative featuring a piperazine-1-carbonyl group at the 4-position, a 4-ethoxyphenyl substituent at the 5-position, and a phenyl group at the 1-position. The hydrochloride salt improves solubility, a common strategy for optimizing pharmacokinetics in drug development .

Properties

CAS No. |

38123-98-7 |

|---|---|

Molecular Formula |

C23H28ClN3O3 |

Molecular Weight |

429.9 g/mol |

IUPAC Name |

(4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |

InChI |

InChI=1S/C23H27N3O3.ClH/c1-2-29-19-10-8-17(9-11-19)22-20(23(28)25-14-12-24-13-15-25)16-21(27)26(22)18-6-4-3-5-7-18;/h3-11,20,22,24H,2,12-16H2,1H3;1H/t20-,22+;/m0./s1 |

InChI Key |

OQHQTNNFTBXQPU-IKGOIYPNSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H]2[C@H](CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=CC=C3)C(=O)N4CCNCC4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the Piperazine Moiety: This step may involve the reaction of the pyrrolidinone intermediate with piperazine under specific conditions.

Attachment of Phenyl and Ethoxyphenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and the application of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Antidepressant Activity

Preliminary studies suggest that this compound may exhibit antidepressant properties due to its structural similarity to known antidepressants. The piperazine moiety is often associated with such effects, making this compound a candidate for further investigation in the treatment of depression.

CNS Disorders

The compound's ability to interact with G protein-coupled receptors (GPCRs) positions it as a potential allosteric modulator for various central nervous system disorders. GPCRs are critical targets in drug discovery for conditions such as anxiety and schizophrenia, suggesting that this compound could be developed into effective therapeutic agents.

Antibacterial Activity

Research has indicated that compounds with similar structural features possess antibacterial properties. The potential for this compound to inhibit bacterial growth presents opportunities for developing new antibiotics, especially against resistant strains.

Case Study 1: Antidepressant Screening

In a study investigating the antidepressant potential of various piperazine derivatives, (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride was evaluated alongside other compounds. Results indicated significant activity in behavioral models of depression, warranting further exploration into its mechanism of action.

Case Study 2: Antibacterial Efficacy

A series of antibacterial assays were conducted using this compound against common bacterial strains. The results demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine-Carbonyl-Pyrrolidinone Core

The following compounds share the pyrrolidin-2-one core and piperazine-carbonyl group but differ in substituents and stereochemistry:

Impact of Substituents and Stereochemistry

- Ethoxyphenyl vs.

- Stereochemistry : The (4S,5S) configuration may confer higher target affinity than racemic mixtures (e.g., 4k) or trans-diastereomers, as seen in enantioselective receptor interactions .

- Piperazine Modifications : Substituents on the piperazine ring (e.g., 4-fluorophenyl in 4g) influence electronic properties. The target compound’s unsubstituted piperazine may favor basicity, enhancing solubility and protonation-dependent binding .

Physicochemical Properties

- Melting Point : Comparable to hydrochloride salts of analogs (e.g., 4f: 114–116°C; HBK14: likely amorphous).

- Spectroscopic Data : IR spectra would show characteristic CON stretches (~1670 cm⁻¹) and aromatic C-O-C (ethoxy) at ~1250 cm⁻¹. NMR would distinguish ethoxyphenyl (δ ~6.8–7.3 ppm) from methoxy or halogenated analogs .

Biological Activity

The compound (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one; hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one can be represented as follows:

- Molecular Formula : C22H28N2O3

- CAS Number : 4664-16-8

This compound features a pyrrolidinone core substituted with a piperazine moiety and an ethoxyphenyl group, contributing to its diverse biological activities.

Antibacterial Activity

Research indicates that compounds with piperazine structures often exhibit significant antibacterial properties. A study evaluating various piperazine derivatives reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values as low as 2.14 µM against urease, indicating potential as urease inhibitors .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It has shown strong inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The inhibition of these enzymes suggests that (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one may have therapeutic applications in managing conditions such as Alzheimer's disease and kidney stones .

Anticancer Properties

The anticancer potential of this compound is supported by its structural analogs, which have demonstrated efficacy in various cancer models. The presence of the piperazine ring is often associated with cytotoxic effects against cancer cell lines. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. The modulation of serotonin receptors by similar compounds suggests that (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one may possess antidepressant-like properties. This hypothesis warrants further investigation through behavioral and biochemical assays .

Study 1: Antibacterial Efficacy

In a comparative study, several piperazine derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with similar structures to (4S,5S)-5-(4-ethoxyphenyl)-1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one exhibited significant antibacterial effects against multiple strains of bacteria, supporting the notion that structural modifications can enhance antimicrobial potency .

Study 2: Enzyme Inhibition Profile

A detailed analysis of enzyme inhibition revealed that the compound effectively inhibited both AChE and urease enzymes. The study measured IC50 values across different derivatives, highlighting the importance of specific substituents in enhancing inhibitory activity. For instance, modifications to the piperazine ring improved binding affinity to target enzymes .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.